[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound featuring a pyrazole and pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of pyrazole derivatives with pyridine intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives and strong bases or acids
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenated compounds, strong acids, and bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, [1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as an antileishmanial and antimalarial agent. Studies have demonstrated its efficacy against Leishmania and Plasmodium species, making it a potential candidate for drug development . Additionally, its molecular structure allows for interactions with specific biological targets, contributing to its pharmacological activity .
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of [1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 3,5-Dimethylpyrazole
- 4-(2-Furylmethyl)piperazine .
Uniqueness
What sets [1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H29N7O2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[1,3-dimethyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-4-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H29N7O2/c1-15-21(17(3)28(4)26-15)20-13-19(22-16(2)27-29(5)23(22)25-20)24(32)31-10-8-30(9-11-31)14-18-7-6-12-33-18/h6-7,12-13H,8-11,14H2,1-5H3 |
InChI Key |
KVRQWZHQBRWXKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)N4CCN(CC4)CC5=CC=CO5 |
Origin of Product |
United States |
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